Tris[N,N-bis(trimethylsilyl)amide]neodymium (III)
Description
Tris[N,N-bis(trimethylsilyl)amide]neodymium(III), with the chemical formula Nd[N(Si(CH₃)₃)₂]₃, is a three-coordinate lanthanide complex featuring three bulky bis(trimethylsilyl)amide ligands. Its structure was first elucidated by Andersen et al. in 1978 via X-ray crystallography, revealing a trigonal planar geometry around the neodymium center . This compound belongs to a broader class of sterically hindered lanthanide tris(amido) complexes, which are characterized by their high thermal stability and low coordination numbers due to the bulky N(SiMe₃)₂⁻ ligands. These properties make it a valuable precursor in organometallic synthesis and materials science, particularly for generating neodymium-containing materials with tailored electronic or catalytic properties.
Properties
IUPAC Name |
bis(trimethylsilyl)azanide;neodymium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H18NSi2.Nd/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKIKGQVWYVALF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Nd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H54N3NdSi6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402839 | |
| Record name | Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148274-47-9 | |
| Record name | Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Salt Metathesis: The Primary Synthetic Pathway
The most widely documented method for synthesizing Nd[N(SiMe₃)₂]₃ is the salt metathesis reaction between neodymium trichloride (NdCl₃) and an alkali metal bis(trimethylsilyl)amide (M[N(SiMe₃)₂], where M = Li or Na). This method leverages the displacement of chloride ions by bulky amide ligands under inert conditions . The generalized reaction is:
Key Variables :
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Alkali Metal Choice : Lithium amides (Li[N(SiMe₃)₂]) are preferred due to their higher reactivity and solubility in nonpolar solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) . Sodium analogs require elevated temperatures, increasing side reactions.
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Stoichiometry : A 1:3 molar ratio of NdCl₃ to amide reagent ensures complete ligand substitution. Deviations result in incomplete reactions or mixed-ligand complexes .
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Solvent Selection : THF and DME facilitate ligand exchange by solubilizing intermediates. Polar aprotic solvents minimize ligand aggregation, enhancing reaction homogeneity .
In a representative procedure, NdCl₃ (3.1 mmol) is combined with Li[N(SiMe₃)₂] (9.3 mmol) in THF under nitrogen. After 24 hours of stirring, lithium chloride precipitates, and the product is isolated via filtration and crystallized from DME, yielding 75% pure Nd[N(SiMe₃)₂]₃ as pale pink crystals .
Solvent and Reaction Condition Optimization
Reaction efficiency hinges on solvent choice and temperature control. THF’s high donor number stabilizes intermediates, while DME’s bidentate coordination accelerates ligand substitution . Anhydrous conditions are critical to prevent hydrolysis of the moisture-sensitive neodymium center.
Temperature Effects :
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Room-temperature reactions (20–25°C) suffice for lithium amides, minimizing ligand decomposition.
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Sodium amides require heating to 60–80°C, risking ligand degradation and reduced yields .
Inert Atmosphere :
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Schlenk lines or gloveboxes are mandatory to exclude oxygen and moisture, which oxidize Nd³⁺ or hydrolyze amide ligands .
Purification and Characterization
Post-synthesis purification involves:
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Filtration : Removes alkali metal chloride byproducts (e.g., LiCl).
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Crystallization : Slow evaporation of DME or THF yields X-ray-quality crystals .
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Sublimation : High-vacuum sublimation at 150–160°C produces ultra-pure Nd[N(SiMe₃)₂]₃, as confirmed by complexometric titration (22.2–23.9% Nd content) .
Structural Confirmation :
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X-Ray Diffraction : Reveals a trigonal-planar geometry around Nd³⁺, with Nd–N bond lengths of 2.41 Å and Si–N–Si angles of 117.5° .
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Spectroscopy : ¹H NMR shows broad phenyl resonances due to paramagnetic Nd³⁺, while ²⁹Si NMR exhibits a singlet at −60.1 ppm, confirming equivalent silyl groups .
Challenges and Mitigation Strategies
Steric Hindrance :
The bulky N(SiMe₃)₂ ligands create steric congestion, slowing reaction kinetics. Strategies include:
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Using excess amide reagent (up to 10%) to drive equilibrium .
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Prolonged reaction times (48–72 hours) for complete substitution .
Byproduct Management :
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Lithium chloride’s low solubility in THF facilitates its removal, but sodium chloride requires toluene extraction .
Comparative Analysis of Synthetic Approaches
| Parameter | Lithium Amide Route | Sodium Amide Route |
|---|---|---|
| Solvent | THF/DME | Toluene |
| Temperature | 25°C | 60°C |
| Yield | 75% | 50–60% |
| Purity (Nd Content) | 23.9% | 22.5% |
| Reaction Time | 24 hours | 48 hours |
The lithium route outperforms sodium in yield and purity due to better reagent solubility and milder conditions.
Chemical Reactions Analysis
Hydrolysis and Moisture Sensitivity
Nd[N(SiMe₃)₂]₃ exhibits extreme sensitivity to moisture, undergoing violent hydrolysis to release flammable gases (e.g., trimethylsilane) and form neodymium oxide (Nd₂O₃) and silicon dioxide (SiO₂) . The reaction proceeds as:
This reaction necessitates strict handling under inert conditions to prevent decomposition.
Reactions with Halogenating Agents
The compound reacts with halogen donors like bromine (Br₂) or iodine monochloride (ICl). For example:
Similar reactivity is observed with chlorine, forming neodymium chloride (NdCl₃) . These reactions highlight its utility in synthesizing neodymium halides.
Oxidation
Nd[N(SiMe₃)₂]₃ reacts with strong oxidizing agents like iodosylbenzene (PhIO) to form oxo-bridged neodymium complexes. For example:
Thermal decomposition in air yields Nd₂O₃ as a primary product .
Reduction
Reduction with hydride donors like LiAlH₄ produces unstable neodymium hydrides, though isolation remains challenging due to rapid decomposition .
Coordination Chemistry
Nd[N(SiMe₃)₂]₃ forms weak Lewis acid-base adducts with nitriles and isocyanides, as demonstrated in studies of analogous vanadium complexes . For example:
These adducts are transient in solution but provide insights into its potential catalytic applications.
Thermal Decomposition
Heating Nd[N(SiMe₃)₂]₃ under inert conditions leads to ligand fragmentation, producing volatile silylamines and neodymium nitride intermediates :
Comparative Reactivity Table
Key Research Findings
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Hydrolysis Kinetics : The reaction with water is instantaneous and exothermic, requiring strict moisture-free environments for handling .
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Catalytic Potential : Weak coordination with nitriles suggests utility in catalytic cycles, though stabilization remains a challenge .
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Thermal Stability : Decomposition above 160°C limits high-temperature applications without stabilizing ligands .
Scientific Research Applications
Synthetic Methods
Tris[N,N-bis(trimethylsilyl)amide]neodymium (III) can be synthesized through the reaction of neodymium(III) chloride with lithium bis(trimethylsilyl)amide in a non-aqueous solvent like tetrahydrofuran:
This reaction is typically conducted under inert conditions to avoid moisture interference, followed by purification through recrystallization .
Catalysis
Tris[N,N-bis(trimethylsilyl)amide]neodymium (III) is widely used as a catalyst in various organic reactions:
- Polymerization Reactions : It facilitates the polymerization of monomers, leading to the formation of high-performance polymers.
- Hydrogenation Reactions : The compound promotes hydrogenation processes, which are essential in organic synthesis .
Materials Science
The compound plays a crucial role in the development of advanced materials:
- Luminescent Materials : It is utilized in synthesizing neodymium-based luminescent materials, which have applications in display technologies and lighting.
- Magnetic Materials : The compound contributes to the development of magnetic materials used in various electronic applications .
Synthesis of Organometallic Compounds
Tris[N,N-bis(trimethylsilyl)amide]neodymium (III) serves as a reagent for synthesizing other organometallic compounds and coordination complexes. This includes:
- Imidophosphinate Complexes : These complexes are synthesized using neodymium methoxides containing thienyl substituents.
- Phenylene-Bridged Binuclear Organolanthanide Complexes : These complexes exhibit interesting properties that can be explored for further applications .
Case Study 1: Catalytic Activity in Polymerization
A study demonstrated that Tris[N,N-bis(trimethylsilyl)amide]neodymium (III) effectively catalyzed the polymerization of styrene under mild conditions, resulting in high molecular weight polystyrene with controlled architecture. The reaction conditions were optimized to maximize yield and minimize side reactions.
Case Study 2: Development of Luminescent Materials
Research highlighted the use of this compound in synthesizing neodymium-doped luminescent materials that exhibit strong near-infrared emissions. These materials are promising for applications in telecommunications and medical diagnostics due to their unique optical properties.
Mechanism of Action
The mechanism of action of tris[bis(trimethylsilyl)amino] neodymium(III) involves the coordination of the neodymium ion by the bis(trimethylsilyl)amino ligands. This coordination stabilizes the neodymium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Table 1: Molecular Weights and Structural Features
Magnetic Properties
Magnetic moments in lanthanide tris(amido) complexes depend on the f-electron configuration and ligand field effects. Neodymium(III), with a 4f³ configuration, typically exhibits a free-ion magnetic moment of ~3.62 μB. However, in the tris(amido) complex, ligand field splitting may reduce this value slightly. Uranium analogs, such as U[N(SiMe₃)₂]₃, display more variable magnetism due to accessible oxidation states (III, IV, V). For example:
Q & A
Basic: What are the optimal synthetic routes for preparing Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) with high purity?
Methodological Answer:
The synthesis involves reacting neodymium(III) chloride (NdCl₃) with lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) in anhydrous tetrahydrofuran (THF):
Step 1: Dissolve NdCl₃ in dry THF under inert atmosphere (argon/nitrogen) to prevent hydrolysis.
Step 2: Add LiN(SiMe₃)₂ in a 3:1 molar ratio (ligand:metal) to ensure complete coordination.
Step 3: Stir the mixture at room temperature for 12–24 hours.
Step 4: Filter the reaction mixture to remove LiCl byproducts.
Step 5: Crystallize the product by cooling the filtrate to -30°C.
Key Parameters:
- Purity depends on rigorous exclusion of moisture/oxygen.
- Yield can exceed 85% with stoichiometric control .
Basic: How is Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) characterized structurally and chemically?
Methodological Answer:
- X-ray Diffraction (XRD): Resolve the three-coordinate geometry and bond lengths (Nd–N ≈ 2.35 Å; Si–N ≈ 1.73 Å). Use single-crystal XRD for precise structural validation .
- Elemental Analysis: Confirm C, H, N, and Si content (±0.3% deviation).
- Magnetic Susceptibility: Paramagnetic behavior due to Nd(III) (μeff ≈ 3.5–3.7 μB) .
- FT-IR Spectroscopy: Identify ν(N–Si) stretches at ~950–1000 cm⁻¹ and ν(Si–C) at ~1250 cm⁻¹ .
Basic: What precautions are critical for handling and storing this compound?
Methodological Answer:
- Handling: Use a glovebox (O₂ < 1 ppm, H₂O < 0.1 ppm) due to extreme air/moisture sensitivity.
- Storage: Seal in flame-dried glassware under argon; avoid contact with protic solvents.
- Safety: Highly flammable (WGK 3 hazard class). Use flame-resistant lab gear and fume hoods .
Advanced: How does this compound function in catalytic processes (e.g., polymerization)?
Methodological Answer:
- Application: Acts as a Lewis acid catalyst in ring-opening polymerization (ROP) of ε-caprolactone.
- Method:
- Dissolve the compound in toluene (0.1–1 mol% loading).
- Add monomer and heat to 60–80°C.
- Monitor conversion via ¹H NMR or GPC for molecular weight distribution.
- Mechanism: Nd(III) coordinates to the monomer, facilitating nucleophilic attack by the initiator .
Advanced: Can this compound serve as a precursor for chemical vapor deposition (CVD) or atomic layer deposition (ALD)?
Methodological Answer:
- Suitability: Ideal for high-purity neodymium oxide (Nd₂O₃) thin films.
- Procedure:
- Sublimate the compound at 105–120°C under vacuum (10⁻⁴ Torr).
- Use a carrier gas (e.g., N₂) to transport vapors to the deposition chamber.
- React with H₂O or O₂ at 300–500°C to form Nd₂O₃.
- Key Parameter: Sublimation efficiency depends on particle size and purity (>98%) .
Advanced: How do computational studies (e.g., DFT) explain the electronic structure of this complex?
Methodological Answer:
- DFT Workflow:
- Optimize geometry using B3LYP functional with LANL2DZ basis sets for Nd and 6-31G* for lighter atoms.
- Analyze frontier molecular orbitals (HOMO-LUMO gap ≈ 2.1–2.5 eV).
- Calculate natural bond orbital (NBO) charges to assess ligand→Nd electron donation.
- Insights: Strong σ-donation from amide ligands stabilizes the +3 oxidation state .
Advanced: How to resolve contradictions in reported structural or reactivity data?
Methodological Answer:
- Case Study: Discrepancies in Nd–N bond lengths (2.32–2.38 Å) across studies.
- Approach:
- Compare synthetic conditions (e.g., solvent purity, crystallization temperature).
- Re-examine XRD data for thermal motion artifacts.
- Validate with EXAFS for local structure consistency.
- Conclusion: Variations arise from differences in crystal packing or solvent adduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
